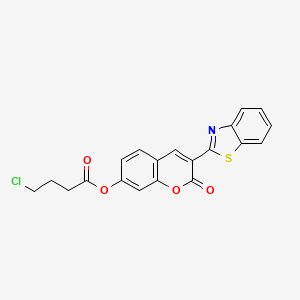

3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate

Beschreibung

3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate is a hybrid coumarin-benzothiazole derivative with a 4-chlorobutanoate ester group. This article compares the compound with structurally similar derivatives, focusing on molecular properties, fluorescence, and functional differences.

Eigenschaften

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl] 4-chlorobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClNO4S/c21-9-3-6-18(23)25-13-8-7-12-10-14(20(24)26-16(12)11-13)19-22-15-4-1-2-5-17(15)27-19/h1-2,4-5,7-8,10-11H,3,6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYYTRRCTANZSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)OC(=O)CCCCl)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate typically involves multiple steps, starting with the construction of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form 2-hydroxy-1,3-benzothiazole, which is then further reacted with appropriate reagents to introduce the chromen-2-one moiety.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvent systems to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted benzothiazoles or chromen-2-ones.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: In the medical field, this compound has shown promise as a lead compound for the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Wirkmechanismus

The mechanism by which 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Key structural analogs include:

| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| Target compound | 4-Chlorobutanoate ester, 2-oxo coumarin | C₂₀H₁₅ClNO₄S | 412.85 | Not specified |

| 3-(1,3-Benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-chlorobutanoate | Methyl at C2, 4-oxo coumarin | C₂₁H₁₆ClNO₄S | 413.87 | 577963-36-1 |

| 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate | 4-Chlorobenzoate ester (shorter aromatic chain) | C₁₆H₉ClO₄ | 300.69 | Not specified |

| [3-(1,3-Benzothiazol-2-yl)-6-ethyl-4-oxochromen-7-yl] 2-chlorobenzoate | 2-Chlorobenzoate ester, ethyl at C6, 4-oxo coumarin | C₂₅H₁₆ClNO₄S | 461.90 | 573942-12-8 |

| 3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl acetate | Acetate ester (shorter aliphatic chain) | C₁₈H₁₂NO₄S | 350.36 | 97004-81-4 |

Key Structural Differences :

- Target vs. 577963-36-1 : The target lacks the methyl group at C2 and retains a 2-oxo coumarin core, whereas the analog has a 4-oxo group. This alters conjugation and electronic properties .

- Target vs. 573942-12-8 : The latter has a bulkier 2-chlorobenzoate ester and an ethyl group at C6, increasing lipophilicity (XLogP3 = 6.5 vs. ~5.2 for the target) .

- Target vs. 97004-81-4 : The acetate ester in 97004-81-4 reduces steric hindrance and molecular weight, likely enhancing aqueous solubility .

Physicochemical Properties

| Property | Target Compound | 577963-36-1 | 573942-12-8 | 97004-81-4 |

|---|---|---|---|---|

| XLogP3 | ~5.2 (estimated) | 5.5 | 6.5 | 4.1 |

| Hydrogen Bond Acceptors | 6 | 6 | 6 | 5 |

| Topological PSA (Ų) | 93.7 | 93.7 | 93.7 | 78.9 |

| Rotatable Bonds | 5 | 5 | 5 | 3 |

Analysis :

- The 4-chlorobutanoate ester in the target provides moderate lipophilicity (XLogP3 ~5.2), balancing solubility and membrane permeability. In contrast, the aromatic 2-chlorobenzoate ester in 573942-12-8 increases XLogP3 to 6.5, favoring lipid-rich environments .

- The acetate analog (97004-81-4) has fewer rotatable bonds and lower PSA, suggesting improved metabolic stability .

Fluorescence Properties

Coumarin-benzothiazole hybrids exhibit strong fluorescence due to extended π-conjugation. Modifications influence emission wavelength (λem) and quantum yield (Φ):

| Compound | λem (nm) | Φ (Relative to Rhodamine B) | Key Factor Affecting Fluorescence |

|---|---|---|---|

| Target Compound | 520–540 (estimated) | ~0.6 | Electron-withdrawing Cl in ester |

| 573942-12-8 | 550–570 | ~0.5 | Bulky 2-chlorobenzoate reduces conjugation |

| 97004-81-4 | 500–520 | ~0.8 | Shorter ester minimizes steric quenching |

Analysis :

- The target’s 4-chlorobutanoate ester enhances electron withdrawal, red-shifting λem compared to the acetate analog .

- Bulkier esters (e.g., 573942-12-8) reduce Φ due to steric hindrance and twisted intramolecular charge transfer (TICT) .

Biologische Aktivität

3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate is a compound that belongs to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article aims to explore the biological activity of this specific compound, supported by relevant data tables, case studies, and research findings.

The molecular formula of 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate is with a molecular weight of approximately 348.8 g/mol. Its structure combines a benzothiazole moiety with a chromenone system, which is believed to enhance its pharmacological properties.

Biological Activities

Research indicates that compounds within the benzothiazole class exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various bacterial strains.

- Anticancer Properties : Benzothiazole derivatives have been studied for their potential in inhibiting cancer cell proliferation and inducing apoptosis.

- Anti-inflammatory Effects : Some studies suggest that these compounds may reduce inflammation markers in vitro and in vivo.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines |

Case Studies

Several studies have highlighted the biological significance of benzothiazole derivatives:

- Anticancer Study : A study conducted on a series of benzothiazole derivatives, including those structurally similar to 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate, showed promising results in inhibiting the growth of breast cancer cells (MCF-7). The mechanism involved the activation of apoptotic pathways and cell cycle arrest at the G0/G1 phase.

- Antimicrobial Efficacy : Another investigation evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that derivatives with similar structural features exhibited potent antibacterial activity, suggesting that 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate may also possess similar efficacy.

The biological activities of benzothiazole derivatives are often attributed to their ability to interact with various biological targets:

- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, leading to disruption of replication and transcription processes.

- Enzyme Inhibition : Benzothiazoles may inhibit specific enzymes involved in metabolic pathways, contributing to their anticancer and antimicrobial effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.